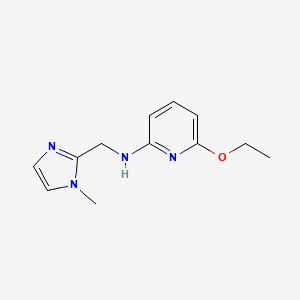
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile is an organic compound with the molecular formula C11H9N3O3. It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agrochemicals . The compound features a benzonitrile group linked to an oxadiazole ring through a methoxy bridge, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)benzonitrile include:
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Similar structure but with different substitution patterns.
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl 4-piperidinylmethyl ether: Contains a piperidine group, offering different reactivity and applications.
3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile hydrochloride: Features an aminoethyl group, making it suitable for different biological applications.
These compounds share the oxadiazole core but differ in their substituents, leading to unique properties and applications .
Eigenschaften
Molekularformel |
C12H11N3O2 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-2-11-14-12(17-15-11)8-16-10-5-3-9(7-13)4-6-10/h3-6H,2,8H2,1H3 |
InChI-Schlüssel |
BMHIRHBRVOVGDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=N1)COC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)






![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)

![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)




